
(S)-S-((2,2,5,5-Tetramethyl-1-(l1-oxidaneyl)pyrrolidin-3-yl)methyl) methanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE: is a sulfur-containing organic compound. It is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications. This compound is particularly noted for its ability to interact with thiol groups, which are functional groups containing a sulfur atom bonded to a hydrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE typically involves the reaction of methanethiosulfonate with a suitable precursor containing the (-)-(1-oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed:
- Various substituted derivatives from nucleophilic substitution reactions .
Sulfoxides and sulfones: from oxidation reactions.
Thiols: from reduction reactions.
Scientific Research Applications
Chemistry:
- Used as a reagent to trap the natural thiol-disulfide state of proteins, facilitating the study of protein folding and function .
Biology:
- Employed in biochemical pathways involving thiol-dependent enzymes, enabling the study of enzyme activation and other protein functions .
Medicine:
- Investigated for its potential use in cancer treatment due to its ability to modify thiol groups in proteins, which can affect cell signaling and apoptosis .
Industry:
Mechanism of Action
The primary mechanism of action of (-)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE involves the reversible modification of thiol groups in proteins. This modification occurs through the formation of a disulfide bond between the sulfur atom in the compound and the sulfur atom in the thiol group, resulting in the conversion of the thiol group to a mixed disulfide . This reversible reaction can be reversed by reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine hydrochloride, restoring the original thiol group .
Comparison with Similar Compounds
S-Methyl methanethiosulfonate: Similar in structure but lacks the (-)-(1-oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl group.
N-Ethylmaleimide: Another thiol-reactive compound used for similar applications but with a different chemical structure.
Dithiothreitol: A reducing agent that can reverse the modifications made by (-)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE.
Uniqueness: The uniqueness of (-)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE lies in its specific structure, which allows for targeted and reversible modification of thiol groups. This property makes it particularly valuable in studying dynamic biochemical processes and protein functions .
Properties
Molecular Formula |
C10H20NO3S2 |
|---|---|
Molecular Weight |
266.4 g/mol |
InChI |
InChI=1S/C10H20NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8H,6-7H2,1-5H3/t8-/m1/s1 |
InChI Key |
DYBDAYFYLNWXCN-MRVPVSSYSA-N |
Isomeric SMILES |
CC1(C[C@@H](C(N1[O])(C)C)CSS(=O)(=O)C)C |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)CSS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)
![2,2'-[2,6-Pyridinediylbis(oxy)]diethanamine](/img/structure/B13830669.png)

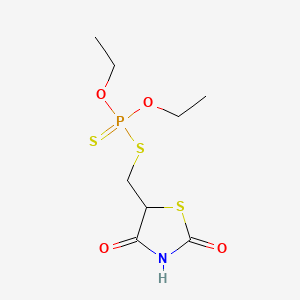
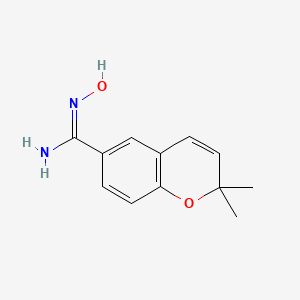
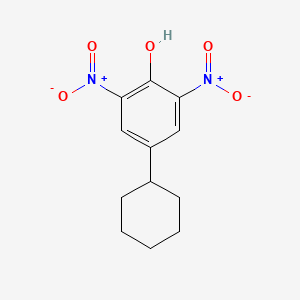
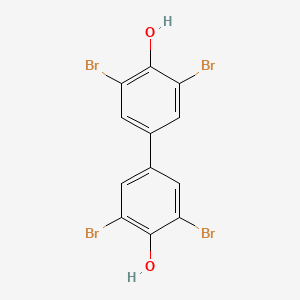
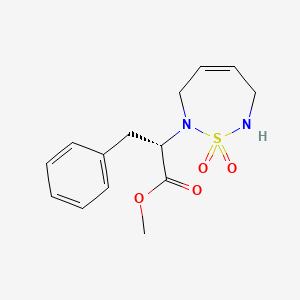
![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]-](/img/structure/B13830713.png)
![[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate](/img/structure/B13830717.png)
![2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13830719.png)

